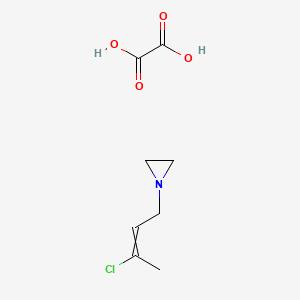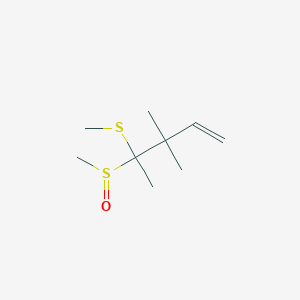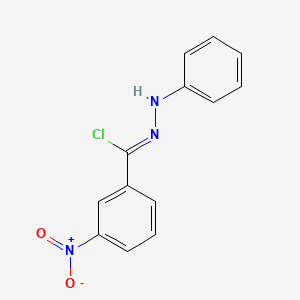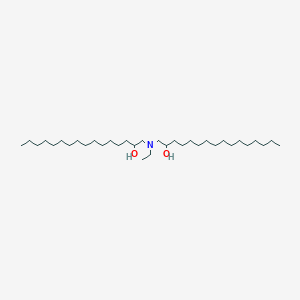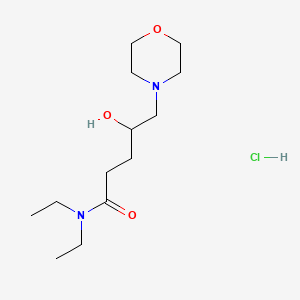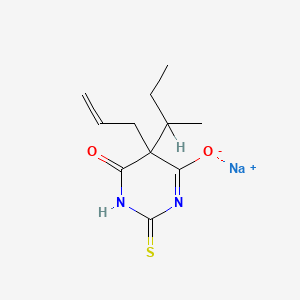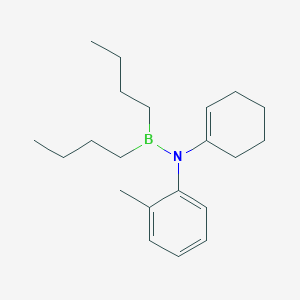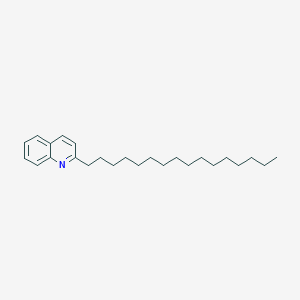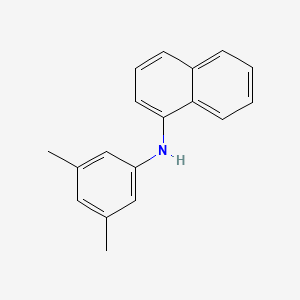
N-(3,5-Dimethylphenyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl)naphthalen-1-amine: is an aromatic amine with the chemical formula C18H17N. This compound is notable for its structural complexity, combining a naphthalene ring with a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethylphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 3,5-dimethylbenzaldehyde under specific conditions. One common method is the thermal condensation reaction, where the reactants are heated in an oil bath at around 423 K for a short duration until the starting materials are completely consumed .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process often involves the use of catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed coupling reactions are commonly employed in the large-scale production of arylamines .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dimethylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming imine derivatives when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution: Acid chlorides and sulfonyl chlorides are used in substitution reactions to form amides and sulfonamides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: Imine derivatives and sulfonamides.
Scientific Research Applications
N-(3,5-Dimethylphenyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s binding affinity to proteins makes it useful in studying protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins. The compound binds to specific sites on proteins, influencing their activity. For example, it has a high binding affinity to mouse major urinary protein, making numerous nonpolar contacts . This binding can alter the protein’s conformation and function, leading to various biological effects.
Comparison with Similar Compounds
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the dimethyl groups on the phenyl ring.
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: Contains additional methoxy groups, which influence its chemical reactivity and binding properties.
Uniqueness: N-(3,5-Dimethylphenyl)naphthalen-1-amine is unique due to the presence of the dimethyl groups, which enhance its hydrophobic interactions and binding affinity to proteins. This makes it particularly useful in studies involving protein-ligand interactions and in the development of therapeutic agents.
Properties
CAS No. |
63350-99-2 |
|---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C18H17N/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19H,1-2H3 |
InChI Key |
WDTFQYQKDZEQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


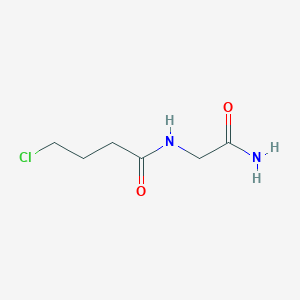
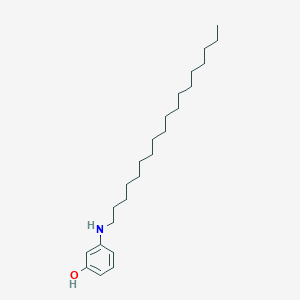
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
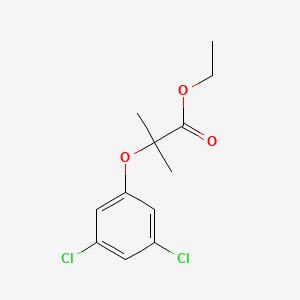
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
